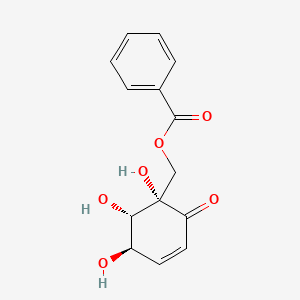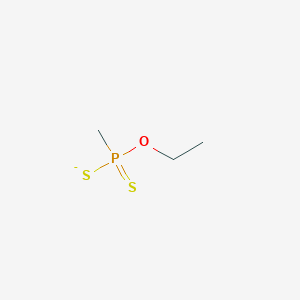
(Chloromethyl)(fluoro)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Chloromethyl)(fluoro)dimethylsilane is an organosilicon compound with the molecular formula C3H8ClFSi. This compound is characterized by the presence of both chloromethyl and fluoro groups attached to a silicon atom, which is also bonded to two methyl groups. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(fluoro)dimethylsilane typically involves the reaction of chloromethylsilane with a fluorinating agent. One common method is the reaction of chloromethyl(dimethyl)silane with hydrogen fluoride (HF) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane to facilitate the reaction. The reaction can be represented as follows:
ClCH2Si(CH3)2H+HF→ClCH2Si(CH3)2F+H2
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of hydrogen fluoride. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.
化学反応の分析
Types of Reactions
(Chloromethyl)(fluoro)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new organosilicon compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or amines are commonly used in substitution reactions, typically carried out in polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used in oxidation reactions, often in the presence of catalysts.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in reduction reactions.
Major Products Formed
Substitution: Formation of new organosilicon compounds with different functional groups.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes with altered functional groups.
科学的研究の応用
(Chloromethyl)(fluoro)dimethylsilane finds applications in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for research purposes, such as labeling or cross-linking studies.
Medicine: Investigated for potential use in drug delivery systems and as a component in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives with unique properties.
作用機序
The mechanism of action of (Chloromethyl)(fluoro)dimethylsilane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl and fluoro groups provide sites for chemical reactions, allowing the compound to participate in substitution, oxidation, and reduction reactions. The silicon atom, bonded to both methyl groups, imparts stability to the compound while allowing for functional group modifications.
類似化合物との比較
Similar Compounds
(Chloromethyl)dimethylsilane: Lacks the fluoro group, making it less reactive in certain substitution reactions.
(Fluoromethyl)dimethylsilane: Contains a fluoromethyl group instead of chloromethyl, leading to different reactivity patterns.
(Chloromethyl)(methyl)dimethylsilane: Contains an additional methyl group, altering its chemical properties and reactivity.
Uniqueness
(Chloromethyl)(fluoro)dimethylsilane is unique due to the presence of both chloromethyl and fluoro groups, which provide distinct reactivity patterns and make it a versatile compound for various applications. The combination of these functional groups allows for a wide range of chemical modifications and reactions, making it valuable in both research and industrial settings.
特性
CAS番号 |
421-21-6 |
|---|---|
分子式 |
C3H8ClFSi |
分子量 |
126.63 g/mol |
IUPAC名 |
chloromethyl-fluoro-dimethylsilane |
InChI |
InChI=1S/C3H8ClFSi/c1-6(2,5)3-4/h3H2,1-2H3 |
InChIキー |
YVAKMDBUZRKCCY-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


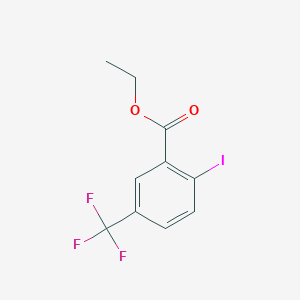
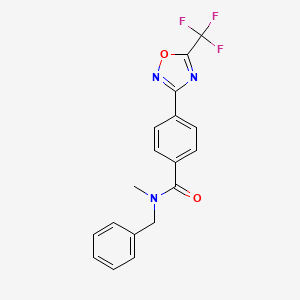
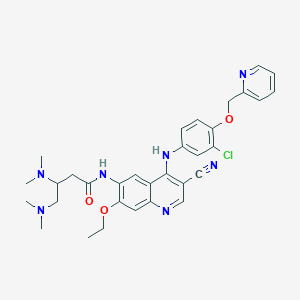
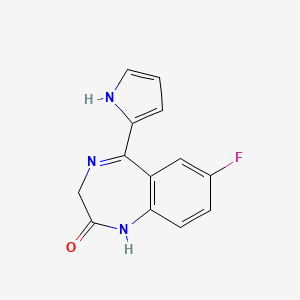

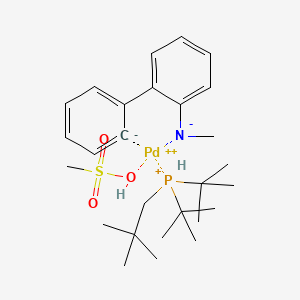

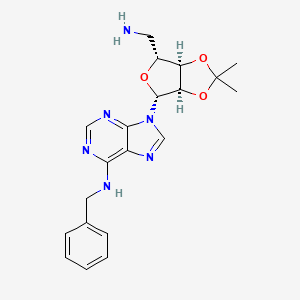
![1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14754733.png)
![(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14754736.png)

